Hispidulin 7-glucuronide

Content Navigation

- 1. General Information

- 2. Baseline Overview: Hispidulin 7-glucuronide (CAS 31105-76-7) in Analytical and Pharmacokinetic Workflows

- 3. Why Aglycone or Analog Substitution Fails in Pharmacodynamic and QC Assays

- 4. Quantitative Evidence: Differentiating Hispidulin 7-glucuronide for Procurement Selection

CAS Number

Product Name

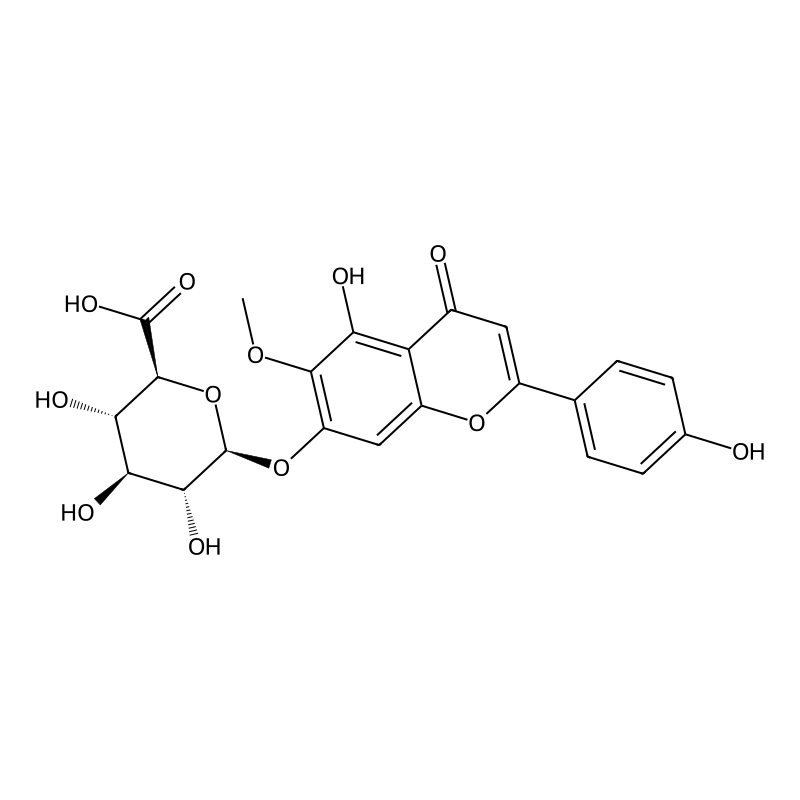

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid has been reported in Pedalium murex, Fernandoa adenophylla, and Centaurea raphanina with data available.

Hispidulin 7-glucuronide (CAS 31105-76-7), also known as 6-O-methylscutellarin, is the primary Phase II hepatic metabolite of the flavone hispidulin. Characterized by the addition of a glucuronic acid moiety at the 7-OH position, this compound exhibits a significantly higher polar surface area and altered pharmacokinetic profile compared to its aglycone precursor. In industrial and pharmaceutical procurement, Hispidulin 7-glucuronide is primarily sourced as a high-purity analytical reference standard for quantitative pharmacokinetic (PK) tracking, metabolic stability assays, and the chemotaxonomic standardization of botanical extracts from Salvia species and Erigeron breviscapus. Its procurement is essential for laboratories requiring the exact circulating human metabolite rather than a proxy compound, ensuring accurate in vitro modeling of bioavailability, clearance rates, and systemic efficacy [1].

Substituting Hispidulin 7-glucuronide with its aglycone (hispidulin) or a closely related in-class glucuronide (such as scutellarin) fundamentally compromises assay integrity. Using the hispidulin aglycone in cell-based assays drastically overestimates systemic biological activity, as the aglycone is rapidly metabolized in vivo into the less active, highly polar glucuronide form [1]. Furthermore, attempting to use scutellarin (scutellarein 7-glucuronide) as a proxy in botanical quality control fails due to the absence of the crucial 6-methoxy group present in hispidulin 7-glucuronide. This structural variance results in distinct chromatographic retention times and mass-to-charge ratios, meaning analog substitution will cause peak misidentification and quantitative failure in rigorous LC-MS/MS standardization protocols [2].

References

- [1] Atif, M., et al. (2015). Pharmacological Assessment of Hispidulin - A Natural Bioactive Flavone. Journal of the Chemical Society of Pakistan, 37(4), 827-834.

- [2] Subramanian, S. S., & Nair, A. G. R. (1973). Scutellarin and hispidulin-7-O-glucuronide from the leaves of Clerodendrum indicum and Clerodendron infortunatum. Phytochemistry, 12(5), 1195.

Attenuation of Macrophage NO Inhibition (Pharmacodynamic Baseline)

When modeling systemic anti-inflammatory efficacy, testing the circulating metabolite is critical because phase II conjugation alters target binding. In LPS-induced RAW 264.7 macrophage models, the hispidulin aglycone inhibits nitric oxide (NO) production by 76% at 100 µM. In contrast, Hispidulin 7-glucuronide exhibits a significantly attenuated NO inhibition of 40% under identical conditions[1]. Relying solely on the aglycone for in vitro screening will result in a near two-fold overestimation of the compound's systemic efficacy.

| Evidence Dimension | Nitric Oxide (NO) production inhibition |

| Target Compound Data | 40% inhibition (at 100 µM) |

| Comparator Or Baseline | Hispidulin aglycone (76% inhibition at 100 µM) |

| Quantified Difference | 36% absolute reduction in inhibitory activity upon glucuronidation |

| Conditions | LPS-induced RAW 264.7 macrophage cell assay |

Procuring the exact glucuronide metabolite prevents the costly overestimation of in vivo efficacy during preclinical drug development and pharmacodynamic modeling.

Polar Surface Area and Aqueous Processability

The addition of the glucuronic acid moiety fundamentally shifts the handling and solubility profile of the molecule. Hispidulin has a calculated Polar Surface Area (PSA) of 100.12 Ų, which contributes to its poor aqueous solubility and high reliance on DMSO for assay formulation. Hispidulin 7-glucuronide features a much higher PSA of 192 Ų [1]. This significant increase in polarity enhances aqueous solubility, allowing for more physiologically relevant buffer formulations in in vitro assays without the cytotoxic interference of high organic solvent concentrations.

| Evidence Dimension | Topological Polar Surface Area (TPSA) |

| Target Compound Data | 192 Ų |

| Comparator Or Baseline | Hispidulin aglycone (100.12 Ų) |

| Quantified Difference | ~92% increase in polar surface area |

| Conditions | Computed physicochemical property analysis |

Higher polarity allows researchers to formulate aqueous-based assay media with lower organic solvent concentrations, reducing vehicle-induced artifacts in cell culture.

Analytical Resolution in Botanical Quality Control

For the standardization of complex botanical matrices like Erigeron breviscapus, distinguishing between closely related flavone glucuronides is mandatory. Hispidulin 7-glucuronide (6-methoxy-scutellarein 7-glucuronide) has a molecular weight of 476.39 g/mol, whereas its primary in-class analog, scutellarin (scutellarein 7-glucuronide), has a molecular weight of 462.36 g/mol [1]. This 14 Da mass shift, corresponding to the 6-methoxy group, provides a distinct m/z precursor ion for LC-MS/MS workflows, preventing cross-quantification errors that occur if generic flavone standards are used.

| Evidence Dimension | Molecular Mass / Precursor Ion (m/z) |

| Target Compound Data | 476.39 g/mol (contains 6-methoxy group) |

| Comparator Or Baseline | Scutellarin (462.36 g/mol, lacks 6-methoxy group) |

| Quantified Difference | 14 Da mass shift |

| Conditions | LC-MS/MS chemotaxonomic profiling |

Procuring the exact 6-methoxy standard is required to prevent peak misidentification and ensure regulatory compliance when quantifying specific active pharmaceutical ingredients in herbal extracts.

Pharmacokinetic (PK) and Clearance Modeling

Because hispidulin is rapidly conjugated in the liver, Hispidulin 7-glucuronide is the necessary reference standard for quantifying the actual circulating metabolite in plasma and urine samples during preclinical PK studies. It allows bioanalytical laboratories to accurately map clearance rates and half-life without relying on theoretical extrapolations from the aglycone [1].

Microbiome and Prodrug De-glucuronidation Assays

Due to its high aqueous solubility and specific glucuronic acid linkage, this compound is highly suited as a substrate for in vitro assays measuring β-glucuronidase activity. It is procured by researchers studying how gut microbiota cleave phase II metabolites to re-release the active hispidulin aglycone into the gastrointestinal tract [2].

Botanical Extract Standardization and QC

Hispidulin 7-glucuronide is a critical chemotaxonomic marker for the quality control of Salvia species and Erigeron breviscapus extracts. Its unique 14 Da mass difference from scutellarin ensures that LC-MS/MS analytical workflows can accurately separate and quantify the specific flavonoid profile of commercial herbal raw materials [3].

References

- [1] Atif, M., et al. (2015). Pharmacological Assessment of Hispidulin - A Natural Bioactive Flavone. Journal of the Chemical Society of Pakistan, 37(4), 827-834.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5318059, Hispidulin 7-glucuronide.

- [3] Subramanian, S. S., & Nair, A. G. R. (1973). Scutellarin and hispidulin-7-O-glucuronide from the leaves of Clerodendrum indicum and Clerodendron infortunatum. Phytochemistry, 12(5), 1195.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types